molecular formula C29H30N2O5 B12030290 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 488094-42-4

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12030290
CAS No.: 488094-42-4
M. Wt: 486.6 g/mol
InChI Key: XMNDUVZDZIQHTG-IMVLJIQESA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrole core substituted with multiple functional groups, including benzyloxy, methylbenzoyl, dimethylaminoethyl, hydroxy, and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Benzyloxy Group: This step involves the protection of a phenol group using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Methylbenzoyl Group: Friedel-Crafts acylation can be employed to introduce the methylbenzoyl group onto the pyrrole ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Dimethylaminoethyl Substitution:

    Final Hydroxylation: Hydroxyl groups can be introduced via selective oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s structural features may enable it to interact with various biomolecules, potentially serving as a ligand for receptors or enzymes. This could lead to applications in drug discovery and development.

Medicine

The compound’s potential medicinal properties could be explored for therapeutic applications. Its ability to interact with biological targets may make it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.

    1-(2-Dimethylaminoethyl)-3-hydroxy-5-phenylpyrrolidin-2-one: A compound with potential pharmacological activity.

    4-(Benzyloxy)-2-methylbenzoic acid: Used in organic synthesis as an intermediate.

Uniqueness

What sets 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

488094-42-4

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O5/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(32)12-10-21)31(16-15-30(2)3)29(35)28(25)34/h4-14,17,26,32-33H,15-16,18H2,1-3H3/b27-25+

InChI Key

XMNDUVZDZIQHTG-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)O)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)O)O

Origin of Product

United States

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